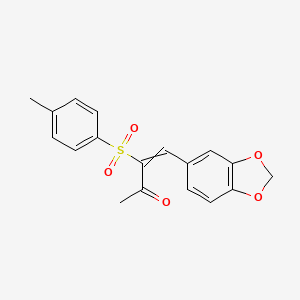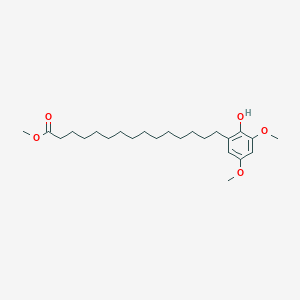![molecular formula C19H14OSe B14308077 Phenyl[4-(phenylselanyl)phenyl]methanone CAS No. 110589-53-2](/img/structure/B14308077.png)
Phenyl[4-(phenylselanyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[4-(phenylselanyl)phenyl]methanone is an organic compound that features a phenyl group attached to a methanone moiety, with a phenylselanyl substituent on the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(phenylselanyl)phenyl]methanone typically involves the reaction of 4-bromobenzophenone with diphenyl diselenide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(phenylselanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl[4-(phenylselanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Phenyl[4-(phenylselanyl)phenyl]methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
Phenyl[4-(phenylselanyl)phenyl]methanone can be compared with other similar compounds, such as:
Bis[4-(phenylethynyl)phenyl]methanone: Similar in structure but contains ethynyl groups instead of the phenylselanyl group.
Phenyl[4-(phenylthio)phenyl]methanone: Contains a phenylthio group instead of the phenylselanyl group, which may result in different chemical reactivity and biological activity.
Phenyl[4-(phenylsulfonyl)phenyl]methanone: Features a phenylsulfonyl group, which can significantly alter its chemical and biological properties.
Properties
CAS No. |
110589-53-2 |
|---|---|
Molecular Formula |
C19H14OSe |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
phenyl-(4-phenylselanylphenyl)methanone |
InChI |
InChI=1S/C19H14OSe/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H |
InChI Key |
WETNUBWSJAQPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


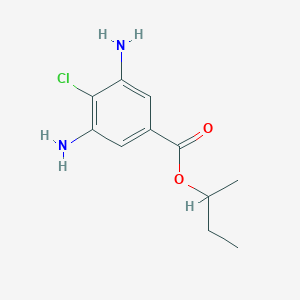
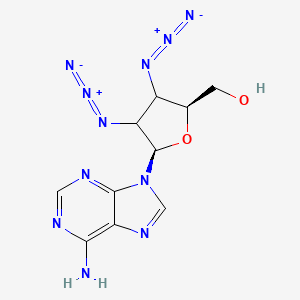
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
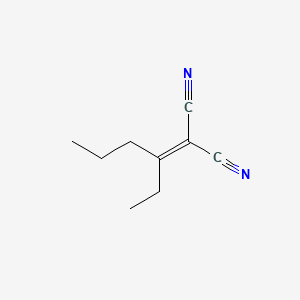
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
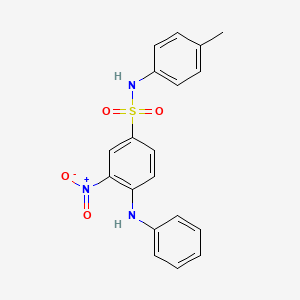
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
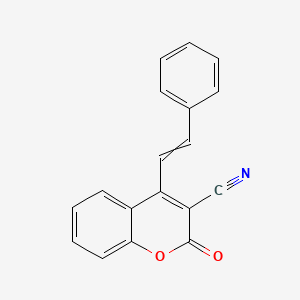
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
